molecular formula C20H18N2O3S B297990 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297990
M. Wt: 366.4 g/mol
InChI Key: ASICOCAUNYMKFH-VOBJICJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as BM-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Mechanism of Action

The exact mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth. In addition, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the replication of retroviruses such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one also has some limitations for lab experiments. It is a relatively complex compound that requires multiple steps for synthesis, which can be time-consuming and costly. Additionally, the exact mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of research is the development of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one analogs with improved potency and selectivity for specific biological targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in vivo, to better understand its absorption, distribution, metabolism, and excretion in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and viral infections.

Synthesis Methods

The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-aminothiazolidin-4-one with 4-ethylbenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrochloric acid to obtain 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in high yield and purity.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been shown to have antitumor effects and has been studied for its potential use in cancer therapy. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been investigated for its antiviral properties and has shown promising results in the treatment of viral infections such as HIV and hepatitis B.

properties

Product Name

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O3S/c1-3-13-4-7-15(8-5-13)21-20-22(2)19(23)18(26-20)11-14-6-9-16-17(10-14)25-12-24-16/h4-11H,3,12H2,1-2H3/b18-11+,21-20?

InChI Key

ASICOCAUNYMKFH-VOBJICJNSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C

Origin of Product

United States

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